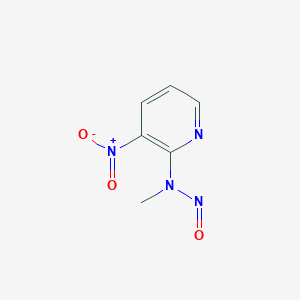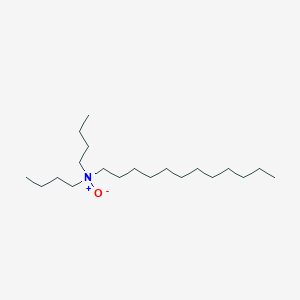![molecular formula C13H13Cl2N B14336919 1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride CAS No. 107134-95-2](/img/structure/B14336919.png)
1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride is an organic compound that features a pyridinium ion substituted with a chloromethyl group and a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride typically involves the reaction of 4-methylbenzyl chloride with pyridine in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism where the chloride ion is displaced by the pyridine nitrogen, forming the pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the central carbon atom.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridinium salts, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological system and the nature of the interaction.
類似化合物との比較
Similar Compounds
1-Benzylpyridinium chloride: Similar structure but lacks the methyl group on the phenyl ring.
1-(4-Chlorobenzyl)pyridinium chloride: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
1-(4-Methylbenzyl)pyridinium bromide: Similar structure but with a bromide ion instead of a chloride ion.
Uniqueness
1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride is unique due to the presence of both a chloromethyl group and a 4-methylphenyl group, which can influence its reactivity and interaction with other molecules. This combination of substituents can enhance its binding affinity to certain biological targets and improve its chemical stability.
特性
| 107134-95-2 | |
分子式 |
C13H13Cl2N |
分子量 |
254.15 g/mol |
IUPAC名 |
1-[chloro-(4-methylphenyl)methyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H13ClN.ClH/c1-11-5-7-12(8-6-11)13(14)15-9-3-2-4-10-15;/h2-10,13H,1H3;1H/q+1;/p-1 |
InChIキー |
XEJACUKLHOQIRI-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)C([N+]2=CC=CC=C2)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/no-structure.png)
![Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-](/img/structure/B14336887.png)


